N,N-Dioctyl-N'-(2-(octylamino)ethyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine: (EINECS 281-804-0) is a chemical compound with the molecular formula C28H61N3 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine typically involves the reaction of ethylenediamine with octylamine and dioctylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in the study of cellular processes and interactions. It can be used to modify proteins and other biomolecules to study their functions and interactions .
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of various materials, including polymers and surfactants. It is also used as an additive in lubricants and other industrial products .
Wirkmechanismus
The mechanism of action of N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction can affect various cellular pathways and processes, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
- N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine acetate
- N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine hydrochloride
Comparison: Compared to similar compounds, N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine is unique due to its specific structure and properties. It has a higher molecular weight and different functional groups, which contribute to its distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
84030-31-9 |
---|---|
Molekularformel |
C28H61N3 |
Molekulargewicht |
439.8 g/mol |
IUPAC-Name |
N'-[2-(dioctylamino)ethyl]-N-octylethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-4-7-10-13-16-19-22-29-23-24-30-25-28-31(26-20-17-14-11-8-5-2)27-21-18-15-12-9-6-3/h29-30H,4-28H2,1-3H3 |
InChI-Schlüssel |
LXHBTTSMDMBMEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNCCNCCN(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.